Naftoli e derivati

Naphthols and their derivatives are a class of organic compounds derived from naphthalene, characterized by the presence of hydroxyl groups (-OH) attached to one or more carbon atoms. These versatile compounds find applications across various industries due to their unique chemical properties.

Commonly used as intermediates in chemical synthesis, naphthols serve as building blocks for a wide range of organic molecules. They are often employed in pharmaceuticals, where they contribute to the development of drugs with specific therapeutic effects. Additionally, these compounds play significant roles in the production of dyes and pigments due to their coloration properties.

Naphthol derivatives, such as mono-, di-, or poly-hydroxy naphthalenes, offer distinct functionalities depending on the number and position of hydroxyl groups. These modifications can significantly alter the solubility, reactivity, and stability of the compounds, making them suitable for diverse applications.

The use of naphthols and their derivatives is not limited to industrial settings; they also have important roles in research, particularly in areas such as catalysis, polymer science, and material science. Their ability to form complex structures and interactions makes them valuable tools in scientific exploration.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

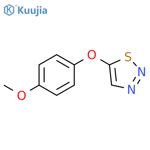

|

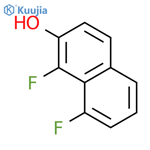

2-Naphthalenol,1,8-difluoro- | 767320-15-0 | C10H6F2O |

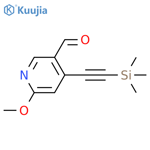

|

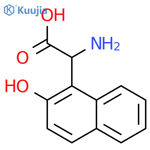

2-amino-2-(2-hydroxynaphthalen-1-yl)acetic acid | 783285-04-1 | C12H11NO3 |

|

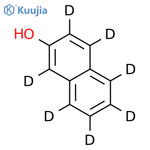

2-Naphthol-d7 | 78832-54-9 | C10H8O |

|

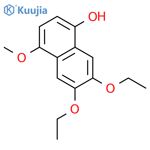

1-Naphthalenol, 6,7-diethoxy-4-methoxy- | 73661-14-0 | C15H18O4 |

|

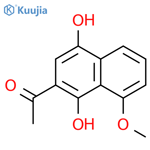

Ethanone, 1-(1,4-dihydroxy-8-methoxy-2-naphthalenyl)- | 83662-31-1 | C13H12O4 |

|

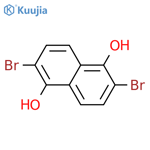

2,6-Dibromo-1,5-naphthalenediol | 84-59-3 | C10H6Br2O2 |

|

Porcine Liver Esterase | 9016-18-6 | N/A |

|

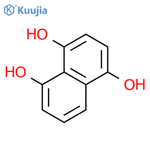

naphthalene-1,4,5-triol | 481-40-3 | C10H8O3 |

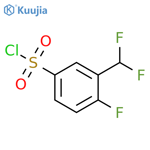

|

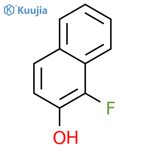

2-Naphthalenol, 1-fluoro- | 51417-63-1 | C10H7FO |

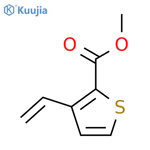

|

Nsc340568 | 53915-47-2 | C15H14O4 |

Letteratura correlata

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

Fornitori consigliati

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati